molecular formula C9H10N2O2 B8262845 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione

1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione

Cat. No.: B8262845
M. Wt: 178.19 g/mol
InChI Key: JGAUQTYWXRCJCH-UHFFFAOYSA-N
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Description

1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and azepine structures

Preparation Methods

The synthesis of 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and oxidation steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.

Scientific Research Applications

1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione can be compared with other similar compounds such as:

    1-Methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-b]azepine: This compound has a similar fused ring system but differs in the position and nature of the substituents.

    Pyrimido[1,2-a]azepine:

Properties

IUPAC Name

1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]azepine-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-5-3-6-8(11)7(12)2-4-10-9(6)13/h3,5H,2,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAUQTYWXRCJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of Compound 4 (348 mg, 1.5 mmole) and polyphosphoric acid (80%, 17.5 g) was stirred at 100° C. for 1 hour. Water (150 ml) was added to the reaction mixture, followed by the addition of potassium carbonate to adjust the pH to 5. The resulting mixture was saturated with sodium chloride and then extracted with THF (3 times). The organic layers were combined, washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was fractionated and purified by chromatography on a silica gel column (eluent: 3%-methanol/chloroform), whereby Compound 5 (161 mg) was obtained (yield: 50%).
Quantity
348 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
50%

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